molecular formula C11H12BrClN2O3 B6629747 N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide

Cat. No.: B6629747
M. Wt: 335.58 g/mol
InChI Key: IYDTZRLHHJOPAB-UHFFFAOYSA-N
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Description

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O3/c12-9-5-7(13)1-2-8(9)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDTZRLHHJOPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)NCCOCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-bromo-4-chlorobenzoic acid. This intermediate is then reacted with N-(2-aminoethyl)-2-aminoethanol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide is unique due to its combination of aromatic and aliphatic components, as well as the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties .

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